molecular formula C21H25NO3 B3047982 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one CAS No. 151454-11-4

2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one

Cat. No.: B3047982
CAS No.: 151454-11-4
M. Wt: 339.4 g/mol
InChI Key: RVYZVGKIODSCSZ-UHFFFAOYSA-N
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Description

2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one (CAS 151454-11-4) is a high-purity chemical compound provided for research applications. With a molecular formula of C21H25NO3 and a molecular weight of 339.43 g/mol, this compound belongs to the pharmacologically significant class of 2,6-diarylpiperidin-4-ones . The piperidine ring system is a fundamental structural motif found in numerous natural alkaloids and synthetic pharmaceuticals, making this compound a valuable "privileged scaffold" or building block in medicinal chemistry and drug discovery research . Its core structure is versatile for further chemical modification, particularly through functionalization at the nitrogen atom, to create derivatives such as N-formyl, N-bromoacetyl, and other N-acyl compounds for structure-activity relationship (SAR) studies . Researchers utilize this scaffold to explore a range of biological activities. Piperidin-4-one derivatives have been investigated for their potential as antimicrobial , antioxidant, and anti-inflammatory agents . The molecular conformation, with the piperidinone ring often adopting a boat or distorted boat form, is a key feature studied by X-ray crystallography and is relevant for understanding its interaction with biological targets . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the safety data sheet and handle the material in accordance with all applicable laboratory and regulatory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-13-19(15-5-9-17(24-3)10-6-15)22-20(14(2)21(13)23)16-7-11-18(25-4)12-8-16/h5-14,19-20,22H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYZVGKIODSCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327166
Record name NSC636588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672053
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

151454-11-4
Record name NSC636588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone and ammonium acetate in a Mannich reaction. This reaction yields 2,6-Bis(4-methoxyphenyl)piperidin-4-one. Subsequent methylation of this intermediate with methyl iodide in the presence of a base such as potassium carbonate results in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidin-4-one derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its broad-spectrum biological activities, which include:

  • Antibacterial Activity : Research indicates that piperidin-4-ones, including this compound, exhibit antibacterial properties. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Anticancer Properties : Several studies have highlighted the potential anticancer effects of piperidin-4-one derivatives. The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent .
  • Neuroprotective Effects : Some derivatives of piperidin-4-one are being investigated for their neuroprotective properties. These compounds may help in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Structural Characteristics

The structural analysis of 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one reveals several important features:

  • Conformation : The piperidine ring typically adopts a chair conformation, which is essential for its biological activity. The orientation of substituents can significantly influence the compound's interaction with biological targets .
  • Intermolecular Interactions : Crystal packing studies have shown that weak C—H⋯O interactions stabilize the structure. These interactions play a critical role in determining the compound's solubility and bioavailability .

Case Studies

Several case studies have documented the applications and effects of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotection Studies : Research has indicated that compounds similar to this compound exhibit protective effects against oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial properties may result from disrupting microbial cell membranes or interfering with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Structure and Conformation

The table below compares key structural features of 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one with similar derivatives:

Compound Name Substituents (R1, R2) Molecular Formula Ring Conformation Puckering Amplitude (QT, Å) Phase Angle (θ, °) Key Structural Findings Reference
This compound 4-OCH₃, 4-OCH₃ C₂₁H₂₅NO₃ Chair 0.5875 0.94 Equatorial aryl/methyl groups; stable chair conformation
2,6-Bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-one 4-Cl, 4-Cl C₁₉H₂₀Cl₂NO Chair N/A N/A Chlorine substituents increase hydrophobicity; similar chair conformation
2,6-Bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one 2,5-OCH₃, 2,5-OCH₃ C₂₃H₂₉NO₅ Chair 0.5875 0.94 Di-methoxy groups induce torsional strain; aryl rings at 61.7° angle
2,6-Bis(4-fluorophenyl)-3,5-dimethylpiperidin-4-one (methanol solvate) 4-F, 4-F C₁₉H₂₀F₂NO·CH₃OH Chair N/A N/A Methanol mediates hydrogen bonds, forming zigzag supramolecular chains
2,6-Bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one 4-OH-3-OCH₃, 4-OH-3-OCH₃ C₂₁H₂₅NO₅ Chair N/A N/A Hydroxy groups enable hydrogen bonding; DFT-optimized geometry

Key Observations:

  • Substituent Electronic Effects : Methoxy (electron-donating) and chloro/fluoro (electron-withdrawing) groups modulate electronic density, affecting reactivity and intermolecular interactions.
  • Conformational Rigidity : All analogs adopt chair conformations, but bulky substituents (e.g., 2,5-dimethoxy) induce torsional strain, altering aryl ring orientations .
  • Hydrogen Bonding: Methanol solvation in the 4-fluorophenyl derivative enhances O···H interactions, distinct from unsolvated forms .

Crystallographic and Computational Insights

  • Hirshfeld Surface Analysis: The 4-fluorophenyl methanol solvate showed increased O···H interactions (21.2% contribution) compared to unsolvated forms (15.8%), highlighting solvation effects on packing .
  • DFT Studies : The 4-hydroxy-3-methoxyphenyl derivative was optimized at the B3LYP/6-311G(d,p) level, revealing bond lengths and angles consistent with crystallographic data .

Biological Activity

Overview

2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one is a synthetic organic compound belonging to the class of piperidin-4-one derivatives. It is characterized by its unique structure, featuring two 4-methoxyphenyl groups and two methyl groups on the piperidin-4-one core. This compound has garnered attention for its potential biological activities, including antioxidant and antimicrobial properties, as well as its applications in medicinal chemistry.

  • Chemical Formula: C21H25NO3
  • Molecular Weight: 341.43 g/mol
  • CAS Number: 151454-11-4

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Condensation Reaction: The initial step involves the condensation of p-anisaldehyde with acetone and ammonium acetate via a Mannich reaction.
  • Methylation: The resulting compound undergoes methylation using methyl iodide in the presence of potassium carbonate to yield the final product.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and mitigate oxidative stress. The compound's structure enhances its stability and reactivity, making it effective in neutralizing reactive oxygen species (ROS).

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

While the precise mechanism of action remains partially understood, it is believed that the compound interacts with multiple molecular targets and pathways. Its antioxidant activity may involve:

  • Scavenging free radicals
  • Inhibiting lipid peroxidation
  • Modulating signaling pathways associated with oxidative stress

Case Studies and Research Findings

  • Antiviral Activity:
    • A study explored the potential of this compound as an inhibitor of dengue virus (DENV) through its interaction with host kinases AAK1 and GAK. Results showed promising antiviral activity in human primary dendritic cells (MDDCs), supporting its therapeutic potential against viral infections .
  • Cancer Therapy:
    • Recent research indicated that derivatives of piperidine compounds, including this one, demonstrated anticancer activity through mechanisms such as apoptosis induction in cancer cell lines . The structure–activity relationship (SAR) studies highlighted that modifications to the piperidine core could enhance cytotoxic effects.
  • Neuroprotective Effects:
    • Investigations into compounds with similar structures revealed potential neuroprotective effects against neurodegenerative diseases like Alzheimer’s. The ability to inhibit cholinesterase enzymes suggests that this compound may contribute to cognitive enhancement .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAntioxidant, Antimicrobial
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-oneSimilar structure with methyl groupModerate Antioxidant
2,6-Bis(4-methoxyphenyl)anthraceneAnthracene coreLimited biological activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a Mannich-type reaction. A mixture of diethylketone, substituted benzaldehyde (e.g., 4-methoxybenzaldehyde), and ammonium acetate in methanol is refluxed for 30–60 minutes . Optimize yield by:

  • Adjusting molar ratios (e.g., 1:2:1.1 for diethylketone:aldehyde:ammonium acetate).
  • Controlling recrystallization solvent polarity (methanol/ethanol).
  • Monitoring reaction progress via TLC (hexane/ethyl acetate, 4:1) .
    • Data : Typical yields range from 62% to 74% for analogous piperidin-4-one derivatives .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • 1H/13C NMR : Identify equatorial aryl and methyl substituents (e.g., δ 7.44–7.05 ppm for aryl protons; δ 68.02 ppm for C-2/C-6) .
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ .
    • Crystallography :
  • Single-crystal XRD with SHELXL refinement reveals chair conformation for the piperidone ring and equatorial substituent orientations .
  • Key bond lengths: C=O (~1.22 Å), C-N (~1.47 Å) .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystalline states?

  • Methodology : Analyze crystal packing via XRD and Hirshfeld surfaces. In methanol-solvated forms, supramolecular zigzag chains form via:

  • N–H···O(methanol) (D···A = 2.85–3.17 Å)
  • O–H···N(amine) (D···A = 2.48–2.75 Å) .
    • Data Comparison :
Interaction TypeSolvated Form (O···H%)Unsolvated Form (O···H%)
O···H/H···O13.7%8.5%
C···H/H···C28.9%30.2%
Source: Hirshfeld surface analysis

Q. What computational methods (e.g., DFT) are used to study the electronic structure and conformational flexibility?

  • DFT Workflow :

Optimize geometry using B3LYP/6-31G(d,p) basis set.

Calculate Natural Bond Orbital (NBO) charges to evaluate hyperconjugative interactions (e.g., LP(O) → σ*(C-N)) .

Compare theoretical vs. experimental structures (RMSD < 0.5 Å for aryl ring orientations) .

  • Key Findings :

  • Aryl ring dihedral angles vary by ±15° between DFT and XRD due to crystal packing constraints .
  • Frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV) suggest moderate reactivity .

Q. How can discrepancies between experimental and theoretical structural data be resolved?

  • Approach :

  • Use Conformational Clustering : Compare multiple DFT-optimized conformers with XRD torsional angles .
  • Apply Hirshfeld Surface Fingerprinting : Quantify differences in intermolecular contacts (e.g., solvate vs. unsolvate) .
    • Case Study : Methanol solvation increases O···H interactions by 5.2%, altering packing efficiency vs. unsolvated forms .

Methodological Tools

Q. Which software tools are recommended for crystal structure determination and visualization?

  • Structure Solution : SHELXD/SHELXS for phase problem resolution .
  • Refinement : SHELXL for small-molecule refinement (R-factor < 5%) .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and hydrogen bond mapping .

Data Contradictions and Validation

Q. How do solvent polarity and steric effects impact crystallization outcomes?

  • Evidence : Methanol (smaller) forms stable solvates via H-bond bridges, while ethanol fails due to steric hindrance .
  • Validation : PXRD patterns of experimental vs. simulated (from CIF) data ensure phase purity (Rwp < 10%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one
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2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one

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